molecular formula C42H65N13O11S2 B12403282 (Phe2,Orn8)-oxytocin

(Phe2,Orn8)-oxytocin

Cat. No.: B12403282
M. Wt: 992.2 g/mol
InChI Key: DHMCDFJJCGVQSC-OVCMMVBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Phe2,Orn8)-oxytocin is a synthetic analog of oxytocin, a peptide hormone and neuropeptide. It is a selective V1 vasopressin agonist, which means it specifically targets the V1 vasopressin receptors. This compound is known for inducing sustained contractility in the rabbit epididymis with an EC50 value of 280 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phe2,Orn8)-oxytocin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of amino acids in this compound is Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2, with a disulfide bridge between the cysteine residues at positions 1 and 6 . The synthesis typically involves the following steps:

    Coupling: Sequential addition of protected amino acids to a solid resin.

    Deprotection: Removal of protecting groups from the amino acids.

    Cleavage: Release of the peptide from the resin.

    Oxidation: Formation of the disulfide bridge between cysteine residues.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle the repetitive nature of SPPS efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(Phe2,Orn8)-oxytocin can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bridges.

    Reduction: Breaking of disulfide bridges.

    Substitution: Replacement of specific amino acids in the peptide sequence.

Common Reagents and Conditions

    Oxidation: Typically performed using iodine or air oxidation.

    Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Involves the use of protected amino acids and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products Formed

The major products formed from these reactions include various analogs of this compound with different amino acid substitutions, which can alter the biological activity of the peptide .

Scientific Research Applications

(Phe2,Orn8)-oxytocin has several scientific research applications, including:

Mechanism of Action

(Phe2,Orn8)-oxytocin exerts its effects by binding to V1 vasopressin receptors, which are G-protein-coupled receptors. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This activation results in the release of secondary messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), which ultimately cause an increase in intracellular calcium levels and subsequent muscle contraction .

Comparison with Similar Compounds

Similar Compounds

    Oxytocin: The natural hormone with similar structure but different receptor selectivity.

    Vasopressin: Another peptide hormone with broader receptor activity, including V1 and V2 receptors.

    Desmopressin: A synthetic analog of vasopressin with selective V2 receptor activity.

Uniqueness

(Phe2,Orn8)-oxytocin is unique due to its selective agonism for V1 vasopressin receptors, which makes it a valuable tool for studying V1 receptor-mediated processes without the confounding effects of V2 receptor activation .

Properties

Molecular Formula

C42H65N13O11S2

Molecular Weight

992.2 g/mol

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H65N13O11S2/c1-3-22(2)34-41(65)50-26(13-14-31(45)56)37(61)52-28(18-32(46)57)38(62)53-29(21-68-67-20-24(44)35(59)51-27(39(63)54-34)17-23-9-5-4-6-10-23)42(66)55-16-8-12-30(55)40(64)49-25(11-7-15-43)36(60)48-19-33(47)58/h4-6,9-10,22,24-30,34H,3,7-8,11-21,43-44H2,1-2H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,65)(H,51,59)(H,52,61)(H,53,62)(H,54,63)/t22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1

InChI Key

DHMCDFJJCGVQSC-OVCMMVBBSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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